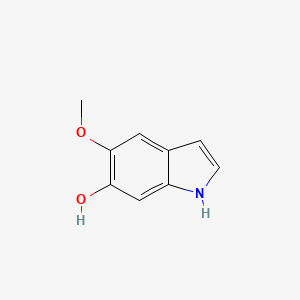

5-methoxy-1H-indol-6-ol

Vue d'ensemble

Description

5-methoxy-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological importance and are found in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indol-6-ol typically involves the modification of indole derivatives. One common method includes the conversion of 5-methoxy-2-oxindole to 5-methoxyindole, followed by further reactions to introduce the hydroxy group at the 6th position . The reaction conditions often involve the use of chlorinating agents like triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially converting the hydroxy group to other functional groups.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of catalysts like tetrabutylammonium bromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Precursor

5-Methoxy-1H-indol-6-ol serves as a precursor in the synthesis of more complex indole derivatives. Its structural properties allow it to be modified for the development of novel compounds with enhanced biological activities. For example, it can be used to synthesize derivatives that exhibit improved antimicrobial properties or serve as ligands for melatonin receptors .

Biological Applications

Biological Activity

The compound has been studied for its role in various biological processes. Indole derivatives, including this compound, are known to influence multiple biochemical pathways. They exhibit activities such as:

- Antiviral : Potential effectiveness against viral infections.

- Anti-inflammatory : Ability to reduce inflammation markers.

- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.

- Antioxidant : Scavenging free radicals and reducing oxidative stress .

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may have significant therapeutic effects:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, one study demonstrated that an indole derivative significantly reduced tumor growth in rodent models .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities, particularly against oxidative stress-induced neuronal damage. It has shown promise in models of neurodegenerative diseases .

- Anti-inflammatory Activity : In vivo studies revealed that treatment with this compound reduced levels of pro-inflammatory cytokines and protected against tissue damage caused by inflammatory responses .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and materials with specific functional characteristics.

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The compound's ability to modulate oxidative stress markers was highlighted as a key mechanism underlying its neuroprotective effects .

Mécanisme D'action

The mechanism of action of 5-methoxy-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to bind to active sites on these enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

5-Hydroxy-6-methoxyindole: Another indole derivative with similar structural features but different functional group positions.

5-Methoxyindole: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

6-Hydroxyindole: Similar to 5-methoxy-1H-indol-6-ol but without the methoxy group, affecting its solubility and biological activity.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and as a potential therapeutic agent.

Activité Biologique

5-Methoxy-1H-indol-6-ol, also known as 6-Hydroxy-5-methoxyindole, is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group at the 5-position and a hydroxyl group at the 6-position of the indole ring. Its molecular formula is with a molecular weight of approximately 163.17 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound interacts with various biological targets, influencing numerous biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with UDP-glucuronosyltransferase, facilitating the glucuronidation process which affects its metabolism and biological activity.

- Cell Signaling : It modulates signaling pathways involving serotonin and melatonin receptors, which are crucial for regulating mood and circadian rhythms.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans .

Biological Activities

The biological activities associated with this compound include:

Antiviral and Antimicrobial Properties

The compound has demonstrated significant antiviral and antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | |

| Candida albicans | DIZ = 29 mm | |

| Pseudomonas aeruginosa | DIZ = 18 mm |

Anti-inflammatory Effects

This compound has been reported to modulate inflammation through its action on cyclooxygenase enzymes (COX), potentially reducing inflammatory markers such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10 .

Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various indole derivatives, including this compound. Results indicated that this compound had a significant inhibitory effect on MRSA with an MIC value below 0.25 µg/mL, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Modulation : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved metabolic functions, indicating its role in managing inflammatory conditions.

Propriétés

IUPAC Name |

5-methoxy-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-6-2-3-10-7(6)5-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEBZZKCIMKUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178495 | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-82-7 | |

| Record name | 5-Methoxy-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C)?

A1: 6H5MI2C is a metabolite produced during the synthesis of eumelanin, the brown-black pigment responsible for skin, hair, and eye color.

Q2: How is 6H5MI2C formed?

A: 6H5MI2C is formed through a series of enzymatic reactions starting from the amino acid tyrosine. A key step involves the enzyme tyrosinase, which catalyzes the oxidation of tyrosine to dopaquinone. Dopaquinone can then undergo several reactions, one pathway leading to the formation of 6H5MI2C. []

Q3: What role does the b-protein (TRP-1) play in 6H5MI2C production?

A: The b-protein, also known as TRP-1, exhibits dopachrome tautomerase activity. This enzyme catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor of 6H5MI2C. Fibroblasts expressing both tyrosinase and the b-protein produce significantly higher levels of methylated carboxylated indoles, including 6H5MI2C, compared to cells expressing only tyrosinase. []

Q4: Does the presence of 6H5MI2C indicate a specific type of melanin synthesis?

A: Yes, the presence of 6H5MI2C specifically indicates eumelanin synthesis. This is in contrast to 5-S-cysteinyldopa (5-S-CD), which is a marker for pheomelanin synthesis. []

Q5: How is 6H5MI2C linked to melanoma?

A: Malignant melanoma cells, particularly those producing eumelanin, often exhibit elevated melanin synthesis. This leads to an increased production and excretion of melanin precursors and metabolites, including 6H5MI2C, making it a potential biomarker for melanoma. []

Q6: How is 6H5MI2C detected and measured in biological samples?

A: Several methods have been developed for measuring 6H5MI2C levels. High-performance liquid chromatography (HPLC) with fluorometric detection is a commonly used technique. Other methods include gas chromatography-mass spectrometry (GC-MS) after derivatization of the compound. [, ]

Q7: What are the normal levels of 6H5MI2C in urine and serum?

A: The average urinary concentration of 6H5MI2C in healthy individuals is approximately 38 µmol/mol creatinine (range: 6-76 µmol/mol). [] Normal serum levels are generally below 1.04 ng/ml. []

Q8: Can 6H5MI2C differentiate between different stages of melanoma?

A: Research suggests that while 6H5MI2C levels tend to be higher in advanced melanoma, particularly in patients with metastases, they are not always reliable for differentiating between specific stages of the disease. []

Q9: What other factors can influence 6H5MI2C levels?

A: Factors such as age, UV exposure, and certain medications (like chloroquine) can influence 6H5MI2C excretion. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.